![molecular formula C16H17N3O3S B4699270 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4699270.png)
4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide
Overview
Description
4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound with an allylamine functional group and a pyridine ring.
Mechanism of Action
The mechanism of action of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to inhibit the replication of viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Biochemical and Physiological Effects:
4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to inhibit the growth and invasion of cancer cells. In addition, it can reduce the replication of viruses by inhibiting viral enzymes.
Advantages and Limitations for Lab Experiments
4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. One area of interest is the development of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the use of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide as a tool for studying protein-protein interactions. Additionally, further research is needed to understand the mechanism of action of 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide and to identify its potential applications in other fields, such as materials science.
Scientific Research Applications
4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been studied for its potential use as an enzyme inhibitor and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(prop-2-enylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-11-17-23(21,22)14-9-7-13(8-10-14)16(20)19-15-6-4-5-12(2)18-15/h3-10,17H,1,11H2,2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXPOQLPQDYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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